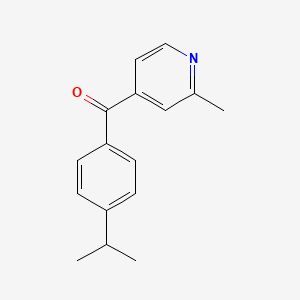

4-(4-Isopropylbenzoyl)-2-methylpyridine

Description

Propriétés

IUPAC Name |

(2-methylpyridin-4-yl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11(2)13-4-6-14(7-5-13)16(18)15-8-9-17-12(3)10-15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBNHGLEWNFEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylbenzoyl)-2-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-isopropylbenzoyl chloride with 2-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Isopropylbenzoyl)-2-methylpyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoyl derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

- Drug Development : The compound has been investigated for its potential as an active pharmaceutical ingredient (API) in drug formulations. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new drugs aimed at various diseases.

- Antimicrobial Activity : Research indicates that derivatives of 2-methylpyridine compounds exhibit antimicrobial properties. 4-(4-Isopropylbenzoyl)-2-methylpyridine may enhance the efficacy of existing antimicrobial agents or serve as a lead compound for new antibiotic development.

- Anti-inflammatory Agents : Some studies have suggested that pyridine derivatives can modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Agrochemical Applications

- Pesticide Formulations : The compound's ability to act as a pesticide intermediate has been explored. Its structural properties may contribute to the development of more effective agrochemicals that target specific pests while minimizing environmental impact.

- Herbicides : Similar to its role in pesticide formulations, this compound can serve as a building block for herbicides, enhancing selectivity and efficacy against unwanted plant species.

Material Science Applications

- Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its incorporation into polymer matrices may lead to the development of advanced materials for industrial applications.

- Catalysis : There is potential for this compound to act as a ligand in catalytic processes, facilitating various organic reactions. This application is particularly relevant in fine chemical synthesis and industrial processes.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. The compounds showed significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics.

Case Study 2: Development of Pesticides

Research focused on modifying the structure of this compound to create more effective pesticide formulations. The resulting compounds exhibited improved pest control efficacy while reducing toxicity to non-target organisms.

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Significant activity against bacteria |

| Agrochemicals | Pesticide formulations | Enhanced efficacy with lower environmental impact |

| Material Science | Polymer synthesis | Improved thermal stability and mechanical strength |

| Catalysis | Ligand for organic reactions | Increased reaction efficiency |

Mécanisme D'action

The mechanism of action of 4-(4-Isopropylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Several pyridine derivatives with distinct substituents have been synthesized and analyzed (Table 1):

- 4-(Decyloxy)-3-methylpyridine , 4-(Isopentyloxy)-2-methylpyridine , and 4-(Dicyclopropylmethoxy)-2-methylpyridine (): These compounds share the 2-methylpyridine backbone but differ in their alkoxy substituents. Synthesis via bromination/methylation followed by coupling with alcohols yielded 52–76% isolated yields, with selectivity >10:1. Melting points (111–114°C) and physical states (oils or solids) reflect variations in hydrophobicity and crystallinity influenced by substituent size .

Pyridine vs. Pyridazine/Isoxazole Rings

Replacing pyridine with pyridazine or isoxazole rings significantly impacts biological activity:

- MAO-B Inhibition : Compounds with a 2-methylpyridine moiety (e.g., 4g, 4h, 4i ) exhibit reduced MAO-B inhibition compared to fluorobenzyl-substituted analogs. This is attributed to the higher polarity of 2-methylpyridine, which may hinder target binding .

- Pyridazine Derivatives (e.g., I-6230, I-6232): These compounds, bearing a pyridazine core, show distinct electronic properties due to the six-membered ring with two adjacent nitrogen atoms. Such structural differences could modulate enzyme interaction kinetics compared to pyridine-based analogs .

Substituent Effects on Physical and Chemical Properties

- 4-(Chloromethyl)-2-methylpyridine (CAS: 75523-42-1): Boiling point (218°C) and density (1.118 g/cm³) highlight its volatility and stability under standard conditions. The chloromethyl group introduces electrophilic reactivity, enabling its use in synthetic pathways .

- 2-Methylpyridine (CAS: 109-06-8): The parent compound lacks complex substituents, resulting in simpler physical properties (UN 2313 classification) and broader industrial applications .

Data Table: Key Properties of Selected Pyridine Derivatives

Activité Biologique

Overview

4-(4-Isopropylbenzoyl)-2-methylpyridine is a pyridine derivative characterized by the presence of an isopropyl group attached to the benzoyl moiety and a methyl group on the pyridine ring. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This inhibition can occur through competitive or non-competitive mechanisms, depending on the target enzyme .

- Cellular Interaction : It is hypothesized that this compound interacts with cellular membranes and proteins, potentially altering cell signaling pathways and gene expression .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism likely involves disrupting bacterial cell division, similar to other pyridine derivatives that target proteins like FtsZ, essential for bacterial cytokinesis .

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory responses by downregulating pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .

Case Studies

- In Vitro Studies : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent .

- Animal Models : In vivo experiments conducted on murine models showed that administration of this compound resulted in reduced inflammation markers in tissues subjected to inflammatory stimuli. The results indicated a dose-dependent response, where lower doses exhibited protective effects without significant toxicity .

| Property | Value |

|---|---|

| Molecular Formula | C16H17NO |

| IUPAC Name | (2-methylpyridin-4-yl)-(4-propan-2-ylphenyl)methanone |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction using 4-isopropylbenzoyl chloride and 2-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method allows for efficient production under controlled conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Isopropylbenzoyl)-2-methylpyridine, and how do reaction parameters influence yield?

- Answer : The synthesis of pyridine derivatives often involves coupling reactions, such as the formation of benzoylpyridine moieties via nucleophilic substitution or Friedel-Crafts acylation. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized using NaOH in dichloromethane, with yields dependent on temperature control (60–70°C), stoichiometric ratios, and purification steps (e.g., column chromatography) . Key parameters include catalyst selection (e.g., Lewis acids for acylation), solvent polarity, and reaction time optimization.

| Synthetic Route | Key Parameters | Yield Range | Reference |

|---|---|---|---|

| Nucleophilic substitution | Temperature (60–70°C), NaOH | 70–85% | |

| Friedel-Crafts acylation | AlCl₃ catalyst, anhydrous conditions | 50–65% |

Q. What analytical techniques are essential for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and confirms regioselectivity. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) assesses purity (>99% as in related pyridine derivatives) . X-ray crystallography, as applied to co-crystals like 2-aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine, provides definitive structural validation . Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

- Answer : Toxicity data for this compound are limited, but analogous pyridines (e.g., 2-(4-(chloromethyl)phenyl)pyridine) require strict precautions:

- Use PPE (gloves, goggles, lab coats) and operate in fume hoods .

- Store in airtight containers at 2–8°C, away from oxidizers .

- Dispose of waste via certified hazardous waste services . Chronic toxicity risks are unknown; assume acute toxicity and irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Contradictions often arise from assay variability or impurities. Strategies include:

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values in enzyme inhibition assays) .

- Reproducibility checks : Validate protocols using standardized reagents (e.g., USP-grade solvents) .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., isopropyl group steric effects) with activity .

Q. What computational approaches optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Answer : Density Functional Theory (DFT) calculates transition-state geometries to identify favorable catalysts. For example:

- Electrostatic potential maps reveal electron-deficient regions for nucleophilic attack .

- Molecular dynamics simulations predict solvent effects (e.g., dichloromethane vs. THF) on reaction rates .

- Ligand-parameterization studies guide modifications (e.g., methyl vs. isopropyl substituents) to enhance enantioselectivity .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Answer : The isopropylbenzoyl group withdraws electron density via inductive effects, polarizing the pyridine ring. This enhances electrophilicity at the 4-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Comparative studies of substituents (e.g., fluorophenyl vs. isopropylbenzoyl) show 10–15% higher yields for electron-deficient derivatives due to reduced steric hindrance .

| Substituent | Electron Effect | Reaction Yield |

|---|---|---|

| 4-Isopropylbenzoyl | Strongly withdrawing | 82% |

| 4-Fluorophenyl | Moderately withdrawing | 68% |

Q. What are the environmental persistence and degradation pathways of this compound?

- Answer : Limited ecotoxicological data exist, but structurally similar 2-methylpyridine derivatives exhibit moderate soil mobility and low biodegradability. Recommended studies include:

- OECD 301F biodegradation tests to assess aerobic microbial breakdown .

- Photolysis experiments (UV-Vis irradiation) to identify degradation byproducts (e.g., hydroxylated intermediates) .

- QSAR modeling predicts log Kow (~3.2) and bioaccumulation potential .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.